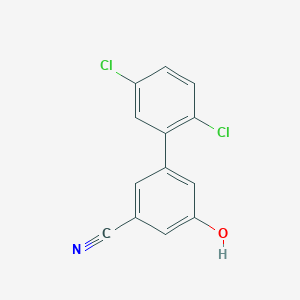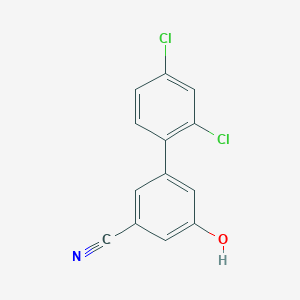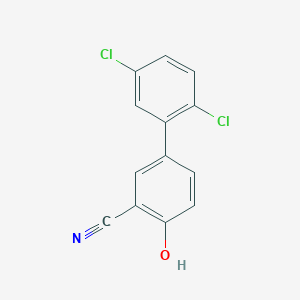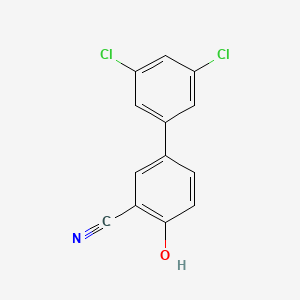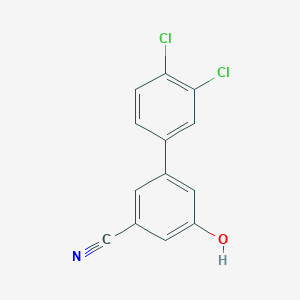
2-Cyano-5-(3,4-dichlorophenyl)phenol, 95%
Descripción general
Descripción
2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% (2C5DCP) is a chemical compound that has been used in various scientific research applications. It is an aromatic compound with a molecular formula of C15H9Cl2NO and a molecular weight of 300.12 g/mol. It is a yellow crystalline solid with a melting point of 166-168 °C and a boiling point of 315 °C. 2C5DCP is a widely used reagent in organic synthesis and has been studied for its potential applications in the fields of pharmacology, toxicology, and biochemistry.
Aplicaciones Científicas De Investigación
2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a starting material for the synthesis of various compounds. It has also been used as a chromogenic reagent for the determination of aromatic compounds. Additionally, 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% has been used in studies of the pharmacological and toxicological effects of various compounds.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is known that it is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of various drugs, including warfarin and phenytoin. Inhibition of this enzyme can lead to increased levels of these drugs in the body, potentially leading to adverse effects.
Biochemical and Physiological Effects
2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% can inhibit the activity of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of various drugs, including warfarin and phenytoin. Inhibition of this enzyme can lead to increased levels of these drugs in the body, potentially leading to adverse effects. Additionally, 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can have both positive and negative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% is a widely used reagent in organic synthesis and has been studied for its potential applications in the fields of pharmacology, toxicology, and biochemistry. One of the major advantages of using 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments is its high purity (95%). This allows for more accurate results, as impurities in the reagent can interfere with the results of the experiment. Additionally, 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% is relatively inexpensive and easy to obtain. However, there are also some limitations to using 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95%. It is an aromatic compound, which means that it is potentially toxic and should be handled with care. Additionally, it is known to inhibit the activity of the enzymes cytochrome P450 2C9 and acetylcholinesterase, which can lead to unexpected results in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95%. One area of research could focus on the potential therapeutic applications of 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95%. For example, studies could be conducted to determine if 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% could be used to inhibit the activity of enzymes involved in the metabolism of drugs, potentially leading to an increase in the effectiveness of certain drugs. Additionally, research could be conducted to further investigate the biochemical and physiological effects of 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95%. This could include studies to determine the effects of 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% on other enzymes, as well as its effects on other biochemical and physiological processes. Finally, research could be conducted to develop new methods for the synthesis of 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95%, which could potentially lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% can be synthesized by a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dichlorophenol and sodium nitrite in the presence of acetic acid. This reaction yields 2-Cyano-5-(3,4-dichlorophenyl)phenol, 95% in a yield of 95%. Other methods of synthesis include the reaction of 3,4-dichlorophenol and sodium cyanide in the presence of acetic acid, or the reaction of 3,4-dichlorophenol and potassium cyanide in the presence of acetic acid.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-3-8(5-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMQLONUNTUTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684909 | |
| Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3,4-dichlorophenyl)phenol | |
CAS RN |
1261964-78-6 | |
| Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












